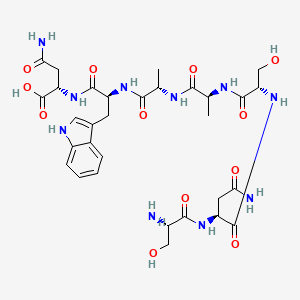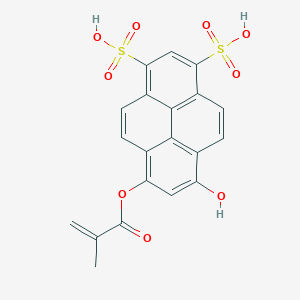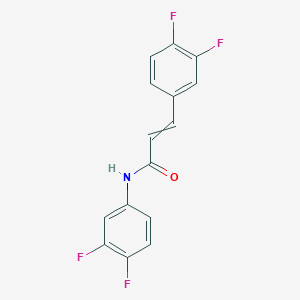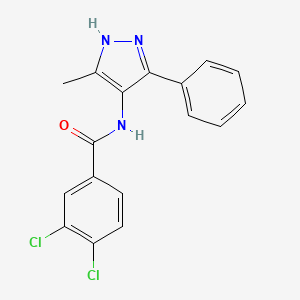![molecular formula C17H18O2 B14228726 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol CAS No. 823804-69-9](/img/structure/B14228726.png)
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring substituted with a propan-2-yl group and a phenyl ethenyl group, along with two hydroxyl groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the propan-2-yl group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Propan-2-yl)phenol: Similar structure but lacks the phenyl ethenyl group.
2-Phenylethanol: Contains a phenyl group and an ethanol group but lacks the propan-2-yl substitution.
Hydroquinone: Contains two hydroxyl groups on a benzene ring but lacks the additional substituents.
Uniqueness
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
823804-69-9 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
5-[2-(4-propan-2-ylphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H18O2/c1-12(2)15-7-5-13(6-8-15)3-4-14-9-16(18)11-17(19)10-14/h3-12,18-19H,1-2H3 |
Clave InChI |
XZZZCEWFOZMRMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)


![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)

![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)



![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)



